molecular formula C5H9Br B058032 4-Bromo-2-methylbut-1-ene CAS No. 20038-12-4

4-Bromo-2-methylbut-1-ene

Cat. No.: B058032
CAS No.: 20038-12-4
M. Wt: 149.03 g/mol
InChI Key: IZMWJUPSQXIVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

(4-Acetamidocyclohexyl) nitrate has several scientific research applications:

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 4-Bromo-2-methylbut-1-ene . It’s also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

The synthesis of (4-Acetamidocyclohexyl) nitrate involves the nitration of (4-Acetamidocyclohexyl) acetamide. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

(4-Acetamidocyclohexyl) nitrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

(4-Acetamidocyclohexyl) nitrate can be compared with other guanylate cyclase activators, such as:

    Nitroglycerin: A well-known nitrate compound used in the treatment of angina.

    Isosorbide dinitrate: Another nitrate compound used for similar therapeutic purposes.

    Sodium nitroprusside: A potent vasodilator used in emergency medicine.

Properties

IUPAC Name

4-bromo-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMWJUPSQXIVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338517
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20038-12-4
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylbut-1-ene
Reactant of Route 2
4-Bromo-2-methylbut-1-ene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methylbut-1-ene
Reactant of Route 4
4-Bromo-2-methylbut-1-ene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methylbut-1-ene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methylbut-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.